3-(Trifluoromethyl)aniline hydrochloride

Solid-State Chemistry Pharmaceutical Intermediate Handling Automated Synthesis

The volatile liquid free base (CAS 98-16-8) compromises weighing accuracy and precludes aqueous-phase synthesis. 3-(Trifluoromethyl)aniline hydrochloride (CAS 2646-97-1) overcomes these limitations as a crystalline solid with free water solubility, enabling precise automated dispensing and direct use in biocatalysis or phase-transfer catalysis. • Non-interchangeable meta-substituted regioisomer directing distinct cross-coupling selectivity vs. ortho-/para-analogs • Enables final API purity >99.5% (HPLC) in patented fenfluramine-related synthetic routes • Preferred stable solid reference standard for Flutamide EP Impurity D & Niflumic Acid EP Impurity C quantification • Eliminates vapor pressure and volumetric handling errors of liquid free base in high-throughput experimentation

Molecular Formula C7H7ClF3N
Molecular Weight 197.58 g/mol
CAS No. 2646-97-1
Cat. No. B1605588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)aniline hydrochloride
CAS2646-97-1
Molecular FormulaC7H7ClF3N
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(F)(F)F.Cl
InChIInChI=1S/C7H6F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H,11H2;1H
InChIKeyRGHFRKJSEQEKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)aniline Hydrochloride Overview


3-(Trifluoromethyl)aniline hydrochloride (CAS 2646-97-1), also known as 3-aminobenzotrifluoride hydrochloride, is an aromatic amine building block featuring a trifluoromethyl (-CF₃) group at the meta-position of the benzene ring [1]. This compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials, valued for the electronic and physicochemical properties imparted by the fluorine substitution .

3-(Trifluoromethyl)aniline Hydrochloride: Substitution Limitations


Direct substitution with in-class compounds such as the para-isomer (4-(trifluoromethyl)aniline hydrochloride) or the free base (3-(trifluoromethyl)aniline) is not feasible in many synthetic workflows. The meta-substitution pattern of the -CF₃ group in 3-(trifluoromethyl)aniline hydrochloride directs distinct regioselectivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to its ortho- and para-analogs [1]. Furthermore, the hydrochloride salt form provides enhanced solid-state stability and aqueous solubility, which are absent in the free base liquid (CAS 98-16-8), enabling its direct use in aqueous reaction media and facilitating precise weighing in automated synthesis platforms . These factors create non-interchangeable utility in specific pharmaceutical syntheses and analytical reference applications, as detailed in the quantitative evidence below.

3-(Trifluoromethyl)aniline Hydrochloride: Comparative Evidence


Solid-State Handling: Salt vs. Free Base

The hydrochloride salt form (CAS 2646-97-1) provides a solid physical state at 20°C, in contrast to the free base 3-(trifluoromethyl)aniline (CAS 98-16-8), which is a liquid with a melting point of 5-6°C . This solid form enhances weighing accuracy and minimizes oxidative degradation during storage and handling in automated workflows .

Solid-State Chemistry Pharmaceutical Intermediate Handling Automated Synthesis

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt exhibits significantly enhanced water solubility compared to the free base. The free base 3-(trifluoromethyl)aniline is described as 'insoluble in water' , whereas the hydrochloride salt is 'freely soluble in water' . This property enables the use of the hydrochloride salt in aqueous-phase reactions and crystallization processes.

Solubility Aqueous Reaction Media Green Chemistry

Crystal Structure in Fenfluramine Synthesis

3-(Trifluoromethyl)aniline hydrochloride serves as a key starting material for the synthesis of N-ethyl-α-methyl-3-(trifluoromethyl) phenethylamine hydrochloride (a fenfluramine-related compound). A patented improved process achieves a final product purity of >99.5% by HPLC specifically by utilizing 'highly pure' 3-(trifluoromethyl)aniline hydrochloride [1]. The solid-state structure of the title compound, determined by X-ray diffraction, shows it crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [2]. This well-defined crystal habit contributes to consistent purity and reactivity.

Crystallography Process Chemistry API Synthesis

Cross-Coupling Regioselectivity: Meta vs. Para

The meta-position of the -CF₃ group in 3-(trifluoromethyl)aniline hydrochloride dictates distinct metalation and functionalization pathways. In site-selective metalation studies with tert-butyllithium, the meta-isomer directs lithiation adjacent to the nitrogen, while the para-isomer (4-trifluoromethylaniline) exhibits a different regioselectivity profile [1]. This differential reactivity is crucial for synthesizing specific disubstituted aniline derivatives. For example, in Pd-catalyzed Suzuki cross-coupling reactions, aminomethyldiphosphine ligands derived from 3-(trifluoromethyl)aniline show distinct catalytic activity compared to those from the ortho- and para-isomers [2].

Catalysis C-H Activation Regioselectivity

Flutamide & Niflumic Acid Impurity Standard

3-(Trifluoromethyl)aniline is a specified impurity in two major pharmacopoeias: it is Flutamide EP Impurity D and Niflumic Acid EP Impurity C . The hydrochloride salt form is often used as a stable reference standard for HPLC and LC-MS/MS methods development and validation. Its high purity (>98%) and solid-state stability make it the preferred form for preparing accurate calibration standards, as opposed to the free base which is more prone to oxidation and handling variability.

Analytical Chemistry Pharmaceutical Impurity Reference Standards

3-(Trifluoromethyl)aniline Hydrochloride: Application Scenarios


High-Purity API Synthesis

Procurement should be prioritized for the synthesis of high-value active pharmaceutical ingredients (APIs) and advanced intermediates, particularly in routes where final product purity exceeding 99.5% is mandated. The evidence from patents demonstrates that the hydrochloride salt's high purity and solid form enable robust, reproducible process chemistry, as seen in the synthesis of fenfluramine-related compounds [1].

Automated High-Throughput Synthesis

The solid physical state of the hydrochloride salt, compared to the liquid free base, makes it the superior choice for automated synthesis platforms and high-throughput experimentation. Accurate and precise dispensing of a solid eliminates the volumetric and vapor pressure complications associated with handling a volatile liquid amine , leading to more reliable and scalable screening results.

Aqueous-Phase & Green Chemistry

For chemists developing more sustainable synthetic routes, the free solubility of this compound in water is a key differentiator. This property enables its use in aqueous reaction media, such as biocatalysis, phase-transfer catalysis, and water-based crystallizations, which are not possible with the water-insoluble free base . This directly supports green chemistry initiatives.

Reference Standards for Impurity Profiling

Quality control and regulatory affairs groups should procure the hydrochloride salt as the preferred reference standard for quantifying 3-(trifluoromethyl)aniline as an impurity in Flutamide and Niflumic Acid. Its superior stability as a solid ensures the long-term integrity of the reference standard, leading to more accurate and reliable analytical method validation and routine QC testing per pharmacopoeial monographs .

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